molecular formula C13H12ClNO2 B2824309 N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide CAS No. 950255-33-1

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide

Cat. No. B2824309
CAS RN: 950255-33-1
M. Wt: 249.69
InChI Key: GYIYCNODSFFTMK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. By inhibiting T-type calcium channels, this compound reduces the influx of calcium ions into cells, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of intracellular calcium levels, and the modulation of neurotransmitter release. In addition, this compound has been demonstrated to have anticonvulsant, analgesic, and antihypertensive effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its high selectivity for T-type calcium channels, which allows for more precise targeting of these channels in lab experiments. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including:
1. Further studies on the mechanisms of action of this compound, including its effects on other ion channels and signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of epilepsy, neuropathic pain, and hypertension.
3. Development of new analogs of this compound with improved pharmacokinetic properties and/or higher potency.
4. Investigation of the potential use of this compound in other diseases, such as Parkinson's disease and Alzheimer's disease, where calcium dysregulation may play a role.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chlorobenzylamine with 3-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate acid chloride to yield the final product.

Scientific Research Applications

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. It has been shown to effectively reduce seizures in animal models of epilepsy and to alleviate neuropathic pain in animal models of peripheral nerve injury. In addition, this compound has been demonstrated to lower blood pressure in animal models of hypertension.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-6-7-17-12(9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYCNODSFFTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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